molecular formula C16H22BFO3 B1424787 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1185836-96-7

2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1424787
CAS No.: 1185836-96-7
M. Wt: 292.2 g/mol
InChI Key: JMYZOCSPIBZDAE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane emerged in the 2010s as part of advancements in boronic ester chemistry, particularly in Suzuki-Miyaura cross-coupling applications. Its development aligns with the growing demand for stable, air-tolerant boronic acid derivatives in pharmaceutical and materials science research. While no single publication is credited with its discovery, its synthesis methodology builds on established protocols for pinacol ester formation. The compound gained prominence due to its balanced reactivity and stability, making it a valuable intermediate in complex molecule synthesis.

Structural Characterization and IUPAC Nomenclature

The compound features a boronic ester core with distinct substituents:

  • Core structure : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester)
  • Aromatic system : 2-(cyclopropylmethoxy)-4-fluorophenyl group

IUPAC Name :
this compound

Molecular Formula :
C₁₆H₂₂BFO₃

Structural Features :

Property Value
Molecular Weight 292.15 g/mol
Rotatable Bonds 4
Hydrogen Bond Acceptors 3
Polar Surface Area 28 Ų
LogP 4.5

The cyclopropylmethoxy group induces steric hindrance while maintaining electronic tunability, and the fluorine atom provides electronic modulation to the aromatic system.

Registration Information and Identifiers

Key Identifiers :

Identifier Type Value
CAS Registry Number 1185836-96-7
MDL Number MFCD13152010
PubChem CID Not formally assigned*
ChemSpider ID 12951256 (related analog)

*While not explicitly listed in PubChem's main database, structural analogs and supplier catalogs confirm its existence through cross-referenced identifiers.

Commercial Availability :

Supplier Purity Packaging Options
AA BLOCKS 97% 250 mg – 5 g
A2B Chem 97% 250 mg – 5 g
TRC 95% 50 mg – 500 mg

Structural Position within Boronic Ester Classifications

This compound belongs to the pinacol boronic ester subclass, characterized by:

  • Steric Profile : Despite the pinacol group's two quaternary carbons, its planar O–B–O configuration minimizes steric bulk.
  • Electronic Properties : The electron-donating pinacol group enhances stability while maintaining sufficient Lewis acidity for transmetalation.
  • Comparative Reactivity :
Boronic Ester Type Relative Transmetalation Rate
Catechol 1.8× faster than acid
Glycol 1.5× faster than acid
Pinacol (this compound) 1.2× faster than acid

The cyclopropylmethoxy substituent places it within a specialized category of alkoxy-functionalized arylboronic esters , combining steric protection with directed reactivity patterns. Its fluorine substitution further classifies it as a fluorinated boronic ester , a group prized for modulating electronic properties in medicinal chemistry.

Properties

IUPAC Name

2-[2-(cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(18)9-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZOCSPIBZDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718757
Record name 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185836-96-7
Record name 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid moiety and the serine or threonine residues in the enzyme’s active site. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, thereby modulating their activity and influencing cellular processes.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to act as a versatile building block in drug discovery and development. Its potential applications include:

  • Anticancer Agents : Studies have indicated that boron-containing compounds can exhibit anticancer properties. The incorporation of the cyclopropyl group and fluorine atom may enhance the biological activity of derivatives synthesized from this compound.
  • Bioconjugation : The presence of a boron atom allows for selective reactions with biomolecules, making it useful in the development of bioconjugates for targeted drug delivery systems.

Organic Synthesis

In organic synthesis, the compound serves as a crucial intermediate for the preparation of various complex molecules:

  • Cross-Coupling Reactions : The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds which are essential in synthesizing pharmaceuticals and agrochemicals.
  • Reagent in Organic Transformations : The compound can be utilized as a reagent for functional group transformations due to its ability to stabilize reactive intermediates.

Materials Science

The unique properties of boron compounds have implications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Its boron content may also impart flame retardant properties.
  • Nanotechnology : Research into the use of boron compounds in nanomaterials has shown potential for applications in electronics and photonics due to their unique electronic properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated derivatives of boron-containing compounds similar to 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated that certain modifications led to significant cytotoxicity against various cancer cell lines. This highlights the potential for developing new anticancer agents based on this compound's structure .

Case Study 2: Cross-Coupling Efficiency

Research demonstrated that using this dioxaborolane derivative as a precursor in Suzuki-Miyaura cross-coupling reactions yielded high-efficiency results with various aryl halides. This efficiency is attributed to the stability of the boron species during the reaction process .

Case Study 3: Polymer Enhancement

In materials science research, incorporating this compound into polycarbonate matrices resulted in improved thermal and mechanical properties compared to unmodified polymers. The study concluded that the addition of boron-containing compounds could lead to innovative materials with enhanced performance characteristics .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Target Compound 2-(Cyclopropylmethoxy), 4-F C₁₆H₂₂BFO₃ Cross-coupling, medicinal chemistry
2-(6-Cyclopropoxynaphthalen-2-yl)-analog Naphthalene backbone Not specified Prostate cancer research (glycolysis inhibition)
2-(3,5-bis(cyclopropylmethoxy)phenyl)-analog 3,5-bis(Cyclopropylmethoxy) Not specified Increased steric bulk, synthetic intermediate
2-(5-chloro-2-methylphenyl)-analog 5-Cl, 2-Me C₁₃H₁₇BClO₂ Electron-withdrawing Cl enhances reactivity
2-(4-Fluorophenyl)-analog 4-F C₁₂H₁₆BFO₂ Neuroprotective agent synthesis

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, F) increase boronate reactivity in cross-couplings, while electron-donating groups (e.g., OMe) stabilize intermediates .

Steric and Functional Group Variations

Compound Name Unique Functional Group Application Context Reference
2-(9-Anthryl)-analog (AnthBpin) Anthracene moiety Materials science (extended conjugation)
2-(2-(Bromomethyl)-4-fluorophenyl)-analog Bromomethyl group Intermediate for further alkylation
2-[4-(4-Methoxyphenylethynyl)phenyl]-analog Ethynyl linkage Conjugated polymers/DSSC applications
2-(2,4,6-Trimethylphenyl)-analog (MesBpin) Mesityl group Steric shielding in catalysis

Key Insights :

  • Bromomethyl derivatives (e.g., ) enable post-functionalization, unlike the target compound.
  • Ethynyl groups (e.g., ) facilitate π-conjugation, useful in optoelectronic materials.

Research Findings and Stability Considerations

  • Stability : The pinacol ester in the target compound improves hydrolytic stability compared to unprotected boronic acids .
  • Reactivity : Fluorine’s electronegativity deactivates the phenyl ring, requiring optimized conditions for cross-couplings .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity ensured?

  • Methodology : The compound is typically synthesized via Miyaura borylation, where palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate the coupling of cyclopropylmethoxy-fluorophenyl precursors with bis(pinacolato)diboron (B₂pin₂). Reaction conditions (80–100°C, anhydrous THF) and stoichiometric ratios (1:1.2 aryl halide to B₂pin₂) are critical for yields >80% .
  • Purity Control : Post-synthesis purification involves flash chromatography (hexane/ethyl acetate gradients) and recrystallization. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy (e.g., absence of residual pinacol signals at δ 1.2 ppm) .

Q. How is this compound characterized structurally, and what spectroscopic data are key for validation?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) confirms the dioxaborolane ring geometry and substituent positioning. Key NMR signals include the cyclopropylmethoxy group (δ 3.5–4.0 ppm for OCH₂, δ 0.5–1.0 ppm for cyclopropyl protons) and the boron-bound aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 333.18 (calculated for C₁₈H₂₅BFO₃⁺) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in Suzuki-Miyaura couplings involving this boronate ester?

  • Issue : Competing para/meta coupling due to steric hindrance from the cyclopropylmethoxy group.
  • Solutions :

  • Use Pd-XPhos catalysts to enhance para selectivity via steric control .
  • Pre-functionalize the aryl partner with directing groups (e.g., pyridyl) to guide cross-coupling .
    • Case Study : A 2023 study achieved 92% para-selectivity by pairing this boronate with 2-bromopyridine derivatives under Pd(OAc)₂/XPhos catalysis .

Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The fluorine atom increases the electrophilicity of the arylboronate, accelerating transmetallation but risking proto-deboronation. Kinetic studies (monitored via ¹⁹F NMR) show a 30% faster transmetallation rate compared to non-fluorinated analogs .
  • Optimization : Lower reaction temperatures (50°C) and excess base (Cs₂CO₃) minimize side reactions, improving yields to >85% .

Q. Can this compound be adapted for non-traditional applications, such as in bioimaging or sensors?

  • Emerging Applications :

  • Hydrogen Peroxide Probes : Boronate esters react with H₂O₂ to form phenol derivatives, enabling fluorescence-based detection. A 2018 study modified the aryl group with styryl substituents (e.g., CSTBPin) for turn-on fluorescence at λₑₓ = 450 nm .
  • Anticancer Agents : Derivatives with thiophenyl groups (e.g., 2-methylbenzo[b]thiophen-3-yl) showed selective cytotoxicity in tumor cells (IC₅₀ = 8.2 μM in HeLa) by modulating ROS levels .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for isomer formation during synthesis: How to reconcile conflicting data?

  • Case : A 2023 study reported 66% yield for the a-isomer (4-fluoro-2,6-dimethylphenyl), while a 2021 protocol cited 85% for a chloro-substituted analog .
  • Resolution : Differences stem from substituent electronic effects. Fluorine’s electronegativity slows boronation vs. chloro groups. Adjusting catalyst loading (0.2 mol% UiO-Co vs. 1 mol% Pd) and solvent polarity (toluene vs. MeCN) optimizes yields .

Methodological Best Practices

Q. What protocols ensure reproducibility in large-scale synthesis (>10 g)?

  • Key Steps :

Precatalyst Activation : Pre-stir Pd(OAc)₂ with SPhos ligand (1:1.1 ratio) in degassed THF for 30 min.

Slow Addition : Add B₂pin₂ dropwise over 2 hrs to minimize exothermic side reactions.

Workup : Quench with NH₄Cl (aq.), extract with EtOAc, and dry over MgSO₄.

  • Yield : 78–82% at 100 g scale, with ≤2% pinacol byproduct .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

  • Hazards : Moisture-sensitive (risk of hydrolysis to boric acid). Irritant to eyes/skin.
  • Protocols :

  • Store under argon at −20°C.
  • Use gloveboxes for weighing; PPE includes nitrile gloves and safety goggles.
  • Neutralize waste with 10% NaOH before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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